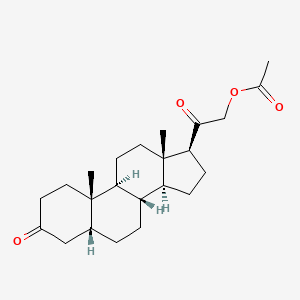

(5beta)-21-(Acetoxy)pregnane-3,20-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15,17-20H,4-13H2,1-3H3/t15-,17+,18+,19+,20-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKDDLIAJWEAHP-JIGCXDOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for 5beta 21 Acetoxy Pregnane 3,20 Dione and Analogues

Chemo-Enzymatic Approaches to Pregnane (B1235032) Modifications

Chemo-enzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations on complex molecules like steroids, often under mild conditions. While a direct chemo-enzymatic total synthesis of (5beta)-21-(Acetoxy)pregnane-3,20-dione is not prominently featured in the literature, enzymatic processes are crucial for key modifications of the pregnane scaffold. frontiersin.orgnih.govresearchgate.net

Microorganisms and isolated enzymes offer powerful tools for steroid biotransformation. For instance, the bacterium Nocardioides simplex has been shown to perform both 1(2)-dehydrogenation and deacetylation on pregnane derivatives. nih.gov The study revealed that the sequence of these reactions could be controlled by altering the transformation conditions. nih.gov It was demonstrated that N. simplex possesses both constitutive steroid esterases and inducible 1(2)-dehydrogenases, allowing for the selective production of deacetylated or dehydrogenated products. nih.gov

Furthermore, lipases are widely used for their ability to catalyze reactions such as epoxidation. A common method involves in-situ generation of peroxycarboxylic acid from a carboxylic acid and hydrogen peroxide, catalyzed by an immobilized lipase (B570770) like Novozym 435, to create epoxides which can then be hydrolyzed to diols. frontiersin.orgnih.gov Such enzymatic strategies provide pathways to functionalized steroid intermediates that would be challenging to obtain through purely chemical methods due to selectivity issues.

Total Synthesis Methodologies of this compound

The total synthesis of complex natural products, including steroids, has been revolutionized by the development of new catalytic methods. nih.govumich.edu However, for a molecule like this compound, total synthesis is less common than semi-synthetic approaches, which start from abundant, naturally occurring steroids.

Theoretically, the construction of the core pregnane ring system can be achieved through powerful annulation reactions. The organocatalytic Hajos-Parrish-Eder-Sauer-Wiechert reaction, for example, is a classic method for asymmetrically constructing the C/D ring system of steroids. More recent advances include metallacycle-mediated annulative cross-coupling strategies, which allow for the concise assembly of the steroid core. nih.govumich.edu These methods offer stereoselective control over the multiple chiral centers of the steroid nucleus. nih.gov Once the core ABCD ring structure is assembled, subsequent functional group interconversions would be required to install the C-3 and C-20 ketones and the C-21 acetoxy side chain, and to establish the 5-beta stereochemistry.

Semi-Synthetic Routes from Precursor Steroids

Semi-synthesis from readily available steroidal precursors is the most practical and widely employed approach for producing specific pregnane derivatives.

Strategies for Acetoxy Group Introduction at C-21

The introduction of an acetoxy group at the C-21 position is a critical step. This transformation can be achieved through several methods, typically starting from a precursor with a C-21 hydroxyl group or a reactive intermediate.

One direct method is the acetylation of a C-21 alcohol using acetic anhydride (B1165640). A Chinese patent describes a process where C-21 steroids like hydrocortisone (B1673445) or prednisolone (B192156) are acetylated by reacting them with acetic anhydride in the presence of a catalyst like sodium acetate (B1210297) in a solvent mixture. google.com This reaction proceeds under mild heating to afford the corresponding 21-acetate in high yield. google.com

A more intricate strategy can be employed when a C-21 hydroxyl is not pre-existing. An efficient method involves treating a 3β,17-dihydroxy-16-methylene-5α-pregn-9-en-20-one with bromine in ethanolic hydrogen chloride, followed by acetolysis, to effectively install the 21-acetoxy group. rsc.org This approach highlights the creative use of halogenation to activate the C-21 position for subsequent nucleophilic substitution by acetate. rsc.org

Table 1: Methods for C-21 Acetoxylation

| Starting Material Type | Reagents | Description | Reference |

|---|---|---|---|

| C-21 Hydroxy Steroid | Acetic Anhydride, Sodium Acetate | Direct acetylation of the primary alcohol at C-21. | google.com |

| 20-keto steroid with adjacent methylene (B1212753) | 1. Bromine, Ethanolic HCl; 2. Acetolysis | Bromination at C-21 followed by substitution with acetate. | rsc.org |

Stereoselective Control at C-5 (5beta-configuration)

Achieving the correct stereochemistry at the C-5 position is fundamental to the identity of this compound. The 5-beta configuration corresponds to a cis-fusion of the A and B rings, resulting in a bent molecular structure, which contrasts with the planar A/B trans-fusion of 5-alpha steroids. nih.govbritannica.com

The most common precursor for this transformation is a steroid with a double bond between C-4 and C-5 and a ketone at C-3 (a Δ⁴-3-keto steroid), a moiety found in progesterone (B1679170). nih.gov The stereoselective reduction of this enone system is key. Palladium-catalyzed hydrogenation has been shown to be highly effective. nih.gov Research has demonstrated that using tetrabutylammonium (B224687) carboxylate-based ionic liquids as additives during hydrogenation significantly improves the selectivity for the 5-beta product. nih.gov This method provides a green chemical approach to access biologically important 5-beta steroid structures under mild conditions. nih.gov This contrasts with the in vivo pathway, where specific 5β-reductase enzymes catalyze this transformation. nih.gov

Derivatization for Structure-Activity Relationship (SAR) Studies

The modification of the this compound structure is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop new therapeutic agents. Incorporating heterocyclic rings is a common and effective approach. nih.govnih.gov

Heterocyclic Ring Incorporations (e.g., Pyrazoline, Pyrimidine (B1678525), Triazole, Imidazole)

The introduction of nitrogen-containing heterocycles can significantly alter the biological properties of a steroid. nih.govnih.gov

Pyrazoline: Steroidal pyrazoline derivatives are typically synthesized via a cycloaddition reaction. nih.gov This involves reacting a steroidal α,β-unsaturated ketone (chalcone) precursor with hydrazine (B178648) or its derivatives in a suitable solvent like acetic acid. nih.govijfmr.comdergipark.org.tr Depending on the starting steroid, this can lead to the formation of fused or spiro pyrazoline rings. nih.gov

Pyrimidine: Fused pyrimidine rings are important pharmacophores found in DNA and RNA. nih.gov A general and widely used method for constructing a pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment (such as a β-diketone or its equivalent within the steroid A-ring) with an amidine, urea, or guanidine (B92328) derivative. bu.edu.egnih.gov This approach has been used to fuse pyrimidine rings to the rsc.orgnih.gov positions of the steroid skeleton. nih.gov

Triazole and Imidazole (B134444): The C-21 position is a prime site for introducing heterocyclic moieties. Researchers have synthesized pregnane derivatives bearing a 1,2,4-triazole (B32235) or an imidazole ring at C-21 starting from 16-dehydropregnenolone (B108158) acetate. nih.gov These compounds were developed as potential anticancer agents. nih.gov The synthesis of triazoles is versatile, with methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry," providing an efficient way to link a triazole ring to a suitably functionalized steroid. peerj.com Triazoles themselves can be synthesized from various precursors, including nitriles and hydroxylamine. nih.gov

Table 2: Selected Heterocyclic Derivatization Strategies for Steroids

| Heterocycle | Typical Precursor | Key Reagents | General Method | Reference |

|---|---|---|---|---|

| Pyrazoline | α,β-Unsaturated Ketone | Hydrazine hydrate | Cycloaddition/Condensation | nih.govijfmr.com |

| Pyrimidine | β-Dicarbonyl or enone | Urea, Guanidine, or Amidine | Condensation/Ring Closure | nih.govbu.edu.eg |

| Triazole | C-21 halide/tosylate + Azide; Alkyne | 1. NaN₃; 2. Alkyne, Cu(I) catalyst | Nucleophilic substitution then CuAAC Click Chemistry | nih.govpeerj.com |

| Imidazole | α-Haloketone | Ammonia/Formamide | Debus-Radziszewski imidazole synthesis | nih.gov |

Functional Group Modifications at Key Positions (C-3, C-20, C-21)

The pregnane scaffold, characterized by a C21 steroid structure, offers several key positions for functional group modification to generate diverse analogues with varied chemical properties. The carbonyl groups at C-3 and C-20, and the acetoxy group at C-21 of the parent compound, this compound, are primary targets for chemical derivatization.

Modification at C-3: The 3-oxo group is a common site for modification. For instance, the inversion of configuration at the C-3 position can be achieved through solvolysis of a 3β-tosylate in the presence of sodium nitrite. researchgate.net Furthermore, the 3-oxo group can be reduced to a hydroxyl group, which can exist in either the α or β configuration. For example, 3α-hydroxysteroid dehydrogenases can catalyze the reduction of a 3-oxo group to a 3α-hydroxy group. wikipedia.org

Modification at C-20: The 20-oxo group is another key site for derivatization. It can be reduced to a hydroxyl group, leading to (20R)- or (20S)-hydroxy isomers. researchgate.net This hydroxyl group can then be further functionalized, for example, by esterification with reagents like benzoyl chloride to form a benzoate (B1203000) ester. researchgate.net

Modification at C-21: The C-21 position is frequently modified to introduce a wide range of functionalities. The acetoxy group can be hydrolyzed to a hydroxyl group, which serves as a versatile precursor for further synthesis. hmdb.ca This hydroxyl group can be substituted with various moieties. For example, nitrogen-containing heterocycles like triazole and imidazole have been introduced at the C-21 position, starting from precursors like 16-dehydropregnenolone acetate. nih.gov Another strategy involves the introduction of an amino group. The synthesis of 21-amino-5-pregnene-3,20-dione bisethylene ketal has been achieved through the lithium aluminum hydride reduction of the corresponding 21-azido derivative, providing a stable intermediate for creating C-21 nitrogen derivatives. nih.gov

The following table summarizes selected functional group modifications at these key positions of the pregnane core.

| Position | Initial Functional Group | Reagents/Reaction Type | Modified Functional Group | Reference |

| C-3 | 3-oxo | Reduction (e.g., with 3α-hydroxysteroid dehydrogenase) | 3α-hydroxy | wikipedia.org |

| C-3 | 3β-tosyloxy | Solvolysis with sodium nitrite | 3α-hydroxy | researchgate.net |

| C-20 | 20-oxo | Reduction | 20-hydroxy | researchgate.net |

| C-20 | 20-hydroxy | Esterification (e.g., with benzoyl chloride) | 20-benzoyloxy | researchgate.net |

| C-21 | 21-hydroxy | Substitution with 1H-1,2,4-triazole | 21-(1H-1,2,4-triazol-1-yl) | nih.gov |

| C-21 | 21-hydroxy | Substitution with 1H-imidazole | 21-(1H-imidazol-1-yl) | nih.gov |

| C-21 | 21-azido | Reduction (e.g., with LiAlH4) | 21-amino | nih.gov |

Solid-Phase Synthesis Techniques for Pregnane Derivative Libraries

Solid-phase synthesis (SPS) is a powerful technique for the efficient generation of large libraries of related compounds for screening purposes. wikipedia.org This methodology has been successfully applied to the combinatorial synthesis of pregnane derivatives, enabling the rapid exploration of structure-activity relationships. nih.gov

In solid-phase synthesis, molecules are covalently attached to an insoluble solid support (resin) and synthesized in a stepwise manner. wikipedia.org A key advantage of this approach is the ability to use large excesses of reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted reagents and by-products. crsubscription.com This high efficiency and simplified workflow make SPS ideal for automated, high-throughput synthesis. crsubscription.com

The successful application of SPS for creating pregnane derivative libraries relies on several key factors:

Solid Support: The polymer beads used as the solid support must be physically stable, chemically inert to the reaction conditions, and able to swell to allow reagent access to the reactive sites. crsubscription.com

Linker: A linker molecule connects the initial pregnane scaffold to the solid support. The choice of linker is critical as it must be stable throughout the synthetic sequence but cleavable under specific conditions to release the final product from the resin. crsubscription.com

Protecting Groups: Reactive functional groups on the pregnane core that are not intended to react in a particular step are temporarily blocked with protecting groups. wikipedia.org The sequential removal of these groups dictates the order of chemical modifications. wikipedia.org

The general process for solid-phase synthesis of a pregnane library involves:

Attachment: Covalently linking a suitable pregnane starting material to the solid support via a linker.

Stepwise Synthesis: Performing a series of reactions to modify the pregnane scaffold. This can include functional group interconversions, additions, or couplings at various positions (e.g., C-3, C-20, C-21). After each step, the resin is washed to purify the support-bound intermediate. wikipedia.org

Cleavage: Once the desired molecular complexity is achieved, the final pregnane derivative is cleaved from the solid support. wikipedia.org

This combinatorial approach allows for the "mix-and-match" of different building blocks and reactions, leading to the generation of a large and diverse library of pregnane analogues from a common intermediate. nih.gov

| Feature | Description | Importance in Pregnane Library Synthesis | Reference |

| Principle | Step-by-step synthesis of molecules covalently bound to a solid support. | Allows for the creation of numerous derivatives from a common pregnane scaffold. | wikipedia.org |

| Solid Support | Insoluble polymer beads (e.g., polystyrene). | Provides a stable, inert anchor for the synthesis, facilitating purification. | wikipedia.orgcrsubscription.com |

| Key Advantage | Simplified purification by filtration and washing; use of excess reagents to drive reactions to completion. | Increases efficiency and throughput, enabling the generation of large libraries. | crsubscription.com |

| Process | Attachment to support, sequential reactions with deprotection steps, and final cleavage from the support. | Enables controlled, site-specific modifications to the pregnane structure. | wikipedia.org |

Biochemical Pathways and Metabolic Transformations of 5beta 21 Acetoxy Pregnane 3,20 Dione

Enzymatic Biotransformation Studies (e.g., Reductases, Hydroxylases)

The biotransformation of (5β)-21-(Acetoxy)pregnane-3,20-dione is anticipated to be initiated by esterases, enzymes that catalyze the cleavage of the acetate (B1210297) ester at the C21 position. This hydrolysis would yield 21-hydroxy-5β-pregnane-3,20-dione. Studies on various steroid esters have demonstrated that the rate of this enzymatic cleavage can be significantly influenced by the structure of the steroid and the nature of the ester group ebi.ac.uk.

Following deacetylation, the resulting 21-hydroxy-5β-pregnane-3,20-dione is susceptible to the action of reductases and hydroxylases. These enzymes play a crucial role in steroid metabolism, modifying the steroid nucleus at various positions.

Reductases: The 3-oxo and 20-oxo groups of the pregnane (B1235032) skeleton are primary targets for reductive enzymes. In the context of 5β-pregnane structures, 5β-reductase activity is a key determinant of their metabolic pathway. The reduction of the 3-keto group is often catalyzed by 3α-hydroxysteroid dehydrogenases or 3β-hydroxysteroid dehydrogenases, leading to the formation of the corresponding 3-hydroxy metabolites. Similarly, the 20-keto group can be reduced by 20α-hydroxysteroid dehydrogenases or 20β-hydroxysteroid dehydrogenases.

Hydroxylases: Cytochrome P450 monooxygenases are a superfamily of enzymes responsible for the hydroxylation of steroids at various positions, introducing a hydroxyl group onto the steroid backbone. In related pregnane compounds, hydroxylations have been observed at numerous positions, including 6β, 11α, 11β, and 17α, significantly altering their biological properties.

Elucidation of Metabolic Fates in Model Biological Systems (e.g., microbial, in vitro enzymatic systems)

Microbial and in vitro enzymatic systems serve as powerful tools for elucidating the metabolic pathways of steroid compounds. Fungi, in particular, are known to perform a wide array of steroid transformations that often mimic mammalian metabolism.

While specific studies on the microbial transformation of (5β)-21-(Acetoxy)pregnane-3,20-dione are not extensively documented, research on related compounds provides significant insights. For instance, the biotransformation of progesterone (B1679170), a structurally similar pregnane, by various fungal species has been shown to yield a variety of hydroxylated products. This suggests that (5β)-21-(Acetoxy)pregnane-3,20-dione, after initial deacetylation, would likely undergo similar hydroxylations in microbial cultures.

In vitro studies using liver microsomes or purified enzymes have been instrumental in identifying the specific enzymes involved in steroid metabolism. Such systems would be invaluable in confirming the presumed metabolic pathway of (5β)-21-(Acetoxy)pregnane-3,20-dione, starting from its hydrolysis to subsequent reductive and oxidative modifications. For example, the metabolism of progesterone in bovine corpora lutea preparations leads to the formation of 5α-pregnane-3,20-dione and 3β-hydroxy-5α-pregnan-20-one nih.gov.

Role as an Intermediate in Steroid Biosynthesis Pathways

(5β)-21-(Acetoxy)pregnane-3,20-dione is primarily recognized as a synthetic compound and is not considered a natural intermediate in the canonical steroid biosynthesis pathways in humans. However, its deacetylated form, 21-hydroxy-5β-pregnane-3,20-dione, and other related 5β-pregnane derivatives are metabolites of endogenous steroid hormones. For instance, 5β-pregnane-3,20-dione is a known human and mouse metabolite psu.edu.

The synthetic utility of (5β)-21-(Acetoxy)pregnane-3,20-dione and its analogs is notable in the pharmaceutical industry. For example, the related compound 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631) serves as an intermediate in the synthesis of delta 9,11 steroids, which are modifications of glucocorticoids with anti-inflammatory properties medchemexpress.com. This highlights its role as a precursor in the chemical synthesis of other steroids rather than a natural biosynthetic intermediate.

Comparative Metabolism with Related Pregnane Structures

The metabolism of (5β)-21-(Acetoxy)pregnane-3,20-dione can be better understood by comparing it with the well-documented metabolic pathways of progesterone and 5α-pregnane-3,20-dione.

Progesterone: The metabolism of progesterone is extensive and leads to a multitude of metabolites. Key transformations include reduction at the C5 position to form either 5α-pregnane-3,20-dione or 5β-pregnane-3,20-dione, followed by reductions at the C3 and C20 positions. Hydroxylation at various positions also occurs.

5α-Pregnane-3,20-dione: This metabolite of progesterone is further metabolized, primarily through reduction of the 3-keto and 20-keto groups. In human brain tissue, for example, 5α-pregnane-3,20-dione is converted to 3α-hydroxy-5α-pregnan-20-one (allopregnanolone) nih.gov.

The primary distinguishing feature in the initial metabolism of (5β)-21-(Acetoxy)pregnane-3,20-dione is the requisite deacetylation at the C21 position. Following this step, the resulting 21-hydroxy-5β-pregnane-3,20-dione would likely enter pathways similar to those of other 5β-pregnane derivatives, involving sequential reductions and hydroxylations. The 5β configuration of the A/B ring junction is a critical determinant of the subsequent enzymatic transformations and the resulting stereochemistry of the metabolites.

Table of Key Metabolic Enzymes and their Actions on Related Pregnane Structures

| Enzyme | Action | Substrate Example | Product Example |

|---|---|---|---|

| Esterase | Hydrolysis of ester linkage | (5β)-21-(Acetoxy)pregnane-3,20-dione | 21-Hydroxy-5β-pregnane-3,20-dione |

| 5β-Reductase | Reduction of C4-C5 double bond | Progesterone | 5β-Pregnane-3,20-dione |

| 3α-Hydroxysteroid Dehydrogenase | Reduction of 3-keto group | 5α-Pregnane-3,20-dione | 3α-Hydroxy-5α-pregnan-20-one |

| 20α-Hydroxysteroid Dehydrogenase | Reduction of 20-keto group | Progesterone | 20α-Hydroxyprogesterone |

| Cytochrome P450 Hydroxylases | Hydroxylation | Progesterone | 11α-Hydroxyprogesterone, 17α-Hydroxyprogesterone |

Biological and Pharmacological Actions of 5beta 21 Acetoxy Pregnane 3,20 Dione: Mechanistic Investigations

In Vivo Pharmacological Studies in Animal Models (excluding clinical efficacy)

In vivo studies are essential for understanding the physiological effects of a compound in a whole organism. As with the in vitro data, there is a scarcity of in vivo pharmacological studies specifically for (5beta)-21-(Acetoxy)pregnane-3,20-dione.

No specific target engagement studies for this compound in animal models were identified in the reviewed literature. For the parent compound, 5β-pregnane-3,20-dione, in vivo treatment of proestrous hamsters with this compound did not lead to the depletion of progesterone-receptor sites from the uterine cytosol, unlike progesterone (B1679170) itself. nih.gov This in vivo finding corroborates the in vitro data suggesting a weak interaction with the progesterone receptor.

The molecular mechanisms of this compound in biological systems have not been elucidated. The known actions of its parent compound, 5β-pregnane-3,20-dione, suggest potential, albeit weak, involvement in pathways regulated by the pregnane (B1235032) X receptor and GABAA receptor. wikipedia.org For instance, the anesthetic, anxiolytic, and antinociceptive effects observed for 5β-DHP are attributed to its positive allosteric modulation of the GABAA receptor. wikipedia.org Furthermore, its ability to regulate uterine contractility may be mediated by its activation of the PXR. wikipedia.org

Table 2: Summary of Investigated Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 2402-25-7 | C₂₃H₃₄O₄ |

| 5β-Pregnane-3,20-dione | 128-23-4 | C₂₁H₃₂O₂ |

| 5α-Pregnane-3,20-dione | 566-65-4 | C₂₁H₃₂O₂ |

| Progesterone | 57-83-0 | C₂₁H₃₀O₂ |

| 21-acetoxy-3alpha,17alpha-dihydroxy-5beta-pregnane-11,20-dione | Not Available | C₂₃H₃₄O₆ |

| 21-acetoxy-11β,17α-dihydroxy-5β-pregnane-3,20-dione | 64313-94-6 | Not Available |

| 5β-Pregnane-11β,21-diol-3,20-dione | 566-01-8 | C₂₁H₃₂O₄ |

| 5α-Pregnan-17α-ol-3,20-dione | 570-59-2 | C₂₁H₃₂O₃ |

| 5-B-PREGNANE-3-A-21-DIOL-11-20-DIONE | 566-03-0 | C₂₁H₃₂O₄ |

| 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol | 1098-45-9 | C₂₁H₃₆O₃ |

Structure-Activity Relationships Governing Biological Effects

The biological actions of steroid hormones are intrinsically linked to their three-dimensional structure. Specific functional groups and the stereochemical orientation of the steroid nucleus dictate the molecule's ability to bind to target receptors and elicit a physiological response. For this compound, two key structural features are paramount in determining its biological profile: the cis-fusion of the A and B rings resulting in the 5-beta (5β) configuration, and the presence of an acetoxy group at the C-21 position.

Impact of Stereochemistry on Activity (e.g., C-5beta)

Research comparing 5β-dihydroprogesterone (the parent compound of this compound, lacking the C-21 acetoxy group) with its 5α-isomer, 5α-dihydroprogesterone, reveals a dramatic divergence in their affinity for the classical progesterone receptor (PR). 5α-Dihydroprogesterone demonstrates significant progestogenic activity, binding to the progesterone receptor with an affinity that is approximately 82% of that of progesterone itself. wikipedia.org In stark contrast, 5β-dihydroprogesterone exhibits a markedly reduced affinity for the progesterone receptor, measured at only about 1.2% of progesterone's binding capacity. wikipedia.org This suggests that the bent conformation of the 5β-isomer is a poor fit for the progesterone receptor's ligand-binding domain, sterically hindering an effective interaction.

While the 5β-configuration diminishes activity at the progesterone receptor, it is associated with activity at other cellular targets. Notably, 5β-pregnane derivatives are recognized for their roles as neuroactive steroids. wikipedia.org 5β-Dihydroprogesterone has been identified as a positive allosteric modulator of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgnih.gov This interaction, which is less dependent on the planar structure required for PR activation, highlights how C-5 stereochemistry can redirect a steroid's biological effects towards different receptor systems. Furthermore, while 5α-dihydroprogesterone is a more potent agonist of the pregnane X receptor (PXR), 5β-dihydroprogesterone also acts as a weak agonist at this receptor, which is involved in regulating uterine contractility. wikipedia.orgwikipedia.org

In a different context, studies on pregnane derivatives designed to interact with the cardiac glycoside receptor have shown that the receptor binding affinity of 5α derivatives is lower than that of the corresponding 5β derivatives, indicating that the influence of C-5 stereochemistry is receptor-specific. nih.gov

Influence of Acetoxy Group at C-21 on Receptor Interactions

The substitution at the C-21 position of the pregnane steroid core introduces another layer of complexity to its structure-activity relationship. The presence of a 21-acetoxy group, as seen in this compound, modifies the steroid's properties compared to its non-substituted parent, 5β-dihydroprogesterone.

The acetoxy moiety (–OCOCH₃) is a relatively bulky ester group. Its addition to the C-21 side chain alters the steric and electronic profile of the molecule. This can influence receptor binding by introducing new points of contact or by creating steric hindrance within the ligand-binding pocket. The oxygen atoms of the acetoxy group can potentially act as hydrogen bond acceptors, which could influence the orientation and stability of the steroid-receptor complex.

Furthermore, the acetoxy group can be metabolically labile. Steroid esterases present in the body can hydrolyze the ester bond, converting the acetoxy group into a hydroxyl (–OH) group. oup.com This suggests that this compound may function as a prodrug, being converted in vivo to its corresponding active metabolite, 21-hydroxy-5beta-pregnane-3,20-dione. The biological activity of the parent acetoxylated compound may therefore be a combination of its intrinsic activity and the activity of its hydrolyzed metabolite.

The importance of substitution at C-21 is well-established for other classes of steroids. For instance, a 21-hydroxyl group is essential for the mineralocorticoid and glucocorticoid activities of steroids like cortisol and aldosterone. uomustansiriyah.edu.iq While the functional significance for progestin-type molecules is different, the principle that C-21 substitution critically modulates receptor interaction and biological function remains. The conversion to a hydroxyl group could impact water solubility and interactions with the receptor, potentially altering the compound's pharmacological profile compared to the non-hydroxylated 5β-dihydroprogesterone.

Comparative Biological Activities with Other Pregnane Analogues

To fully understand the pharmacological profile of this compound, it is essential to compare its inferred activities with those of structurally related pregnane analogues. The primary determinants of activity in this context are the C-5 stereochemistry and substitutions at C-17 and C-21. The following table summarizes the known biological activities of key comparators.

| Compound Name | C-5 Stereochemistry | Key Structural Features | Primary Biological Activities | Receptor Binding Profile |

| This compound | 5β | 3,20-dione; 21-acetoxy group | Activity is inferred from parent compounds; likely acts as a prodrug to the 21-hydroxy metabolite. May possess neuroactive properties. | Affinity for PR is expected to be very low, similar to 5β-DHP. |

| Progesterone | Δ⁴ (Unsaturated) | 3,20-dione; Δ⁴ double bond | The primary female reproductive hormone; crucial for menstrual cycle, pregnancy, and embryogenesis. | High affinity agonist for the Progesterone Receptor (PR). |

| 5beta-Dihydroprogesterone (5β-DHP) | 5β | 3,20-dione | Neuroactive steroid; has shown tocolytic (uterine relaxant) effects in vitro. nih.gov | Very low affinity for PR (1.2% of progesterone). wikipedia.org Positive allosteric modulator of GABA-A receptor. wikipedia.org Weak agonist of Pregnane X Receptor (PXR). wikipedia.org Does not bind oxytocin (B344502) receptor. ebi.ac.uk |

| 5alpha-Dihydroprogesterone (5α-DHP) | 5α | 3,20-dione | Potent progestogen; neurosteroid and metabolic intermediate for allopregnanolone (B1667786). | High affinity for PR (82% of progesterone). wikipedia.org Positive allosteric modulator of GABA-A receptor. |

| 21-Hydroxy-5beta-pregnane-3,20-dione | 5β | 3,20-dione; 21-hydroxyl group | Likely metabolite of the title compound; classified as a 21-hydroxysteroid, a class of compounds often involved in steroid hormone metabolism. nih.gov | Specific receptor affinities are not well-documented but expected to have low PR affinity due to the 5β configuration. |

This comparative analysis underscores the critical role of stereochemistry. The switch from the planar 5α-configuration in 5α-dihydroprogesterone to the bent 5β-configuration in 5β-dihydroprogesterone results in a near-total loss of affinity for the progesterone receptor but a gain of other biological activities, such as modulation of the GABA-A receptor. 5β-dihydroprogesterone has been investigated for a potential role in maintaining uterine quiescence during pregnancy, with its circulating levels decreasing significantly in association with the onset of labor. oup.comnih.gov

This compound, as a derivative of 5β-dihydroprogesterone, is expected to follow this pattern of having minimal direct progestogenic activity. Its biological significance is more likely tied to its potential neuroactive effects or the effects of its 21-hydroxy metabolite.

Advanced Analytical Methodologies for Research on 5beta 21 Acetoxy Pregnane 3,20 Dione

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for determining the carbon-hydrogen framework.

¹H-NMR would reveal signals corresponding to the two methyl groups on the steroid backbone, the acetyl methyl group, the protons of the C-21 methylene (B1212753) group adjacent to the acetate (B1210297), and a complex series of overlapping signals from the steroidal ring system.

¹³C-NMR would show distinct peaks for the two ketone carbonyls (C-3 and C-20), the ester carbonyl of the acetoxy group, and the 21 carbons of the pregnane (B1235032) skeleton, plus the two carbons of the acetate moiety.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, aiding in identification. Electron ionization (EI) is a common technique for steroid analysis. The mass spectrum for the parent compound, 5beta-pregnane-3,20-dione (B29851) (C₂₁H₃₂O₂), shows a molecular ion peak (M+) at m/z 316, corresponding to its molecular weight. nih.govnih.gov For (5beta)-21-(Acetoxy)pregnane-3,20-dione, the molecular ion would be expected at m/z 374. Key fragmentation would likely involve the loss of the acetoxy group or parts thereof.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the ketone groups (C=O stretch around 1700-1725 cm⁻¹) and the ester group (C=O stretch around 1735-1750 cm⁻¹ and C-O stretch around 1230-1250 cm⁻¹). nist.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Feature | Inferred From/Rationale |

| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 374 | Based on molecular formula C₂₃H₃₄O₄. scbt.com |

| Fragmentation of acetate group | Common fragmentation pathway for acetoxy steroids. | |

| Infrared (IR) Spectroscopy | ~1735-1750 cm⁻¹ | C=O stretch of the ester. nist.gov |

| ~1705 cm⁻¹ | C=O stretch of the two ketone groups. nist.gov | |

| ~1240 cm⁻¹ | C-O stretch of the acetate group. nist.gov | |

| ¹H-NMR Spectroscopy | ~2.1 ppm (singlet, 3H) | Acetyl methyl protons. |

| ~0.9 ppm and ~0.6 ppm (singlets, 3H each) | Angular methyl groups (C-19 and C-18) of the steroid. | |

| ¹³C-NMR Spectroscopy | >200 ppm (two signals) | Ketone carbonyl carbons (C-3, C-20). |

| ~170 ppm | Ester carbonyl carbon. | |

| ~21 ppm | Acetyl methyl carbon. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from reaction mixtures or biological extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of steroids.

Reversed-Phase (RP-HPLC) can be used for purity assessment, though separating closely related stereoisomers, such as the 5-alpha and 5-beta epimers, can be challenging on standard C18 columns. chromforum.orgnih.gov

Normal-Phase and Chiral Chromatography offer better resolution for stereoisomers. Chiral stationary phases (e.g., Chiralcel OD-H) are specifically designed to separate enantiomers and diastereomers. nih.govyoutube.com Specialized columns with different selectivities, such as those with phenyl, pentafluorophenyl (PFP), or embedded amide groups, can also enhance the separation of isomers by exploiting different interaction mechanisms like π-π interactions and shape selectivity. welch-us.com

Gas Chromatography (GC) , typically coupled with mass spectrometry (GC-MS), is a powerful technique for steroid profiling due to its high resolution. nih.govnih.gov

Derivatization: Steroids like this compound are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary, commonly involving silylation (e.g., using MSTFA) to convert the ketone groups into more volatile trimethylsilyl (B98337) (TMS) enol ethers. mdpi.com

Column Selection: High-temperature, low-bleed capillary columns (e.g., 100% dimethylpolysiloxane) are required to elute these high-molecular-weight compounds while maintaining sharp peaks. nih.gov

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Application | Key Considerations |

| HPLC | Purity Assessment, Isolation | Reversed-phase for general purity; Chiral or specialized columns (Phenyl, PFP) for isomer separation. nih.govwelch-us.com |

| GC-MS | Purity Assessment, Identification | Requires chemical derivatization (e.g., silylation) to increase volatility. mdpi.com Provides structural information from mass spectra. nih.gov |

Quantitative Analysis Methods in Biological Matrices (excluding human samples)

To understand the role and concentration of this compound in biological systems, highly sensitive and specific quantitative methods are employed. These methods are crucial for studies in animal models or cell cultures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying steroids in complex biological matrices like plasma, cell lysates, and tissue homogenates. nih.govscribd.com

Sample Preparation: A critical step involves extracting the steroid from the matrix. Solid-Phase Extraction (SPE) is commonly used to clean up the sample and concentrate the analyte before analysis. nih.govacs.org

Detection: The high selectivity of tandem mass spectrometry is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the molecular ion of the steroid) is selected and fragmented, and a specific product ion is monitored. shimadzu.com This process minimizes interference from the complex biological matrix.

Sensitivity: This technique can achieve very low limits of quantification (LOQ), often in the sub-nanogram per milliliter or picogram per microliter range, making it suitable for measuring low-abundance endogenous steroids. nih.govshimadzu.com For example, LC-MS/MS methods have been developed to quantify steroids in rat plasma and fetal tissues with LOQs as low as 0.2 ng/mL. nih.gov Similar methods are used to profile the steroid metabolome in fish tissues. acs.org

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique used to track the metabolic fate of this compound in vivo or in vitro. wikipedia.org This approach provides definitive information on metabolic pathways, conversion rates, and the structure of metabolites. generalmetabolics.comnih.gov

The strategy involves synthesizing the compound with one or more atoms replaced by a stable (non-radioactive) heavy isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govnih.gov

Synthesis: The isotopic labels can be incorporated at metabolically stable positions in the molecule to prevent their loss during metabolic processes. For instance, a deuterated version of the related 5α-pregnane-3,20-dione is commercially available, demonstrating the feasibility of this approach for this class of steroids. isotope.comeurisotop.com

Application: The labeled compound is introduced into the biological system (e.g., administered to an animal model or added to cell culture media). Samples are then collected over time and analyzed, typically by MS.

Detection and Analysis: The mass spectrometer can easily distinguish between the labeled compound and its unlabeled, naturally occurring counterparts due to the mass difference. By tracking the appearance of the isotopic label in other molecules, researchers can identify metabolites and map the metabolic network. wikipedia.orgnih.gov Isotope-labeled steroids also serve as ideal internal standards for quantitative MS analysis, as they behave almost identically to the analyte during sample preparation and ionization, thereby correcting for matrix effects and improving accuracy. shimadzu.com

Precursor and Endogenous Significance of 5beta 21 Acetoxy Pregnane 3,20 Dione in Biosynthetic Research

Identification as a Natural Product in Plant Extracts or Organisms

While direct isolation of (5beta)-21-(Acetoxy)pregnane-3,20-dione from plant sources is not extensively reported in readily available literature, its existence is inferred from the well-established biosynthetic pathway of cardenolides in Digitalis species. The pathway involves a series of enzymatic modifications of a pregnane (B1235032) skeleton, including hydroxylations and acetylations. Research on Digitalis lanata and Digitalis purpurea has identified a multitude of pregnane derivatives, and the administration of precursors like 21-hydroxypregnenolone (B45168) to Digitalis lanata shoot cultures has been shown to increase cardenolide production, suggesting the involvement of 21-hydroxylated and subsequently acetylated pregnanes in the biosynthetic sequence. researchgate.net The presence of enzymes capable of such modifications further supports the transient or low-level occurrence of this compound in these organisms.

Its Role in the Biosynthetic Cascade of Specific Steroids

The biosynthesis of 5β-cardenolides, such as digitoxin, in Digitalis is understood to originate from cholesterol. researchgate.net A series of enzymatic steps transform cholesterol into pregnenolone, a key C21 steroid precursor. researchgate.net Pregnenolone is then converted to progesterone (B1679170). researchgate.net A crucial step in the pathway specific to 5β-cardenolides is the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione, a reaction catalyzed by progesterone 5β-reductase. researchgate.netresearchgate.net

Following the formation of the 5β-pregnane skeleton, a sequence of hydroxylation and acetylation reactions are proposed to occur. Specifically, hydroxylation at the C-21 position to form a 21-hydroxypregnane derivative is a key modification. researchgate.net While the direct acetylation of 5β-pregnane-3,20-dione at the C-21 position to yield this compound is a plausible step, the exact sequence of these modifications within the metabolic grid is complex and may vary. fau.de Research suggests that such acetylated pregnanes are intermediates that are further modified, for instance by hydroxylation at the C-14 position, eventually leading to the formation of the butenolide ring characteristic of cardenolides. researchgate.netresearchgate.net

The proposed biosynthetic pathway highlights the central role of pregnane derivatives in the synthesis of cardenolides. The table below outlines a simplified sequence of key intermediates.

Table 1: Proposed Key Intermediates in the Biosynthesis of 5β-Cardenolides

| Precursor/Intermediate | Key Enzyme/Process | Product |

|---|---|---|

| Cholesterol | Sterol Side Chain Cleaving Enzyme | Pregnenolone |

| Pregnenolone | 3β-Hydroxysteroid Dehydrogenase/Isomerase | Progesterone |

| Progesterone | Progesterone 5β-Reductase | 5β-Pregnane-3,20-dione |

| 5β-Pregnane-3,20-dione | Steroid 21-Hydroxylase | 5β-Pregnane-21-ol-3,20-dione |

| 5β-Pregnane-21-ol-3,20-dione | Acetyltransferase | This compound |

Co-occurrence with Other Related Pregnane Derivatives and their Biosynthetic Linkages

The metabolic landscape of Digitalis species is rich with a variety of pregnane derivatives that co-occur and are biosynthetically linked. Feeding experiments with Digitalis lanata shoot cultures have demonstrated that the administration of certain pregnanes can significantly enhance cardenolide production. researchgate.net This indicates a dynamic pool of inter-convertible pregnane intermediates.

Key pregnane derivatives found to be effective precursors and thus likely to co-occur with intermediates like this compound include:

5β-Pregnane-3,20-dione : The direct product of progesterone reduction and a pivotal branch-point intermediate. researchgate.netresearchgate.net

5β-Pregnan-3β-ol-20-one : Formed by the reduction of the 3-keto group of 5β-pregnane-3,20-dione. researchgate.netresearchgate.net

5β-Pregnane-3β,14β,21-triol-20-one : A more advanced intermediate, indicating that hydroxylations at C-14 and C-21 are crucial steps. researchgate.netresearchgate.net

The intricate network of these pregnane derivatives underscores the complexity of the cardenolide biosynthetic pathway. The presence and interconversion of these compounds are essential for the ultimate synthesis of the pharmacologically active cardiac glycosides. The relationships between these compounds are illustrated in the metabolic grid proposed by researchers in the field. fau.de

Table 2: Co-occurring Pregnane Derivatives in Digitalis and their Biosynthetic Relationship

| Compound | Relationship to this compound |

|---|---|

| Progesterone | Precursor to the 5β-pregnane skeleton. researchgate.net |

| 5β-Pregnane-3,20-dione | Direct precursor, prior to C-21 acetylation. researchgate.net |

| 5β-Pregnane-21-ol-3,20-dione | The hydroxylated precursor to the acetoxy derivative. |

Interactions with Biological Macromolecules: a Mechanistic Perspective

Binding to Transport Proteins

The distribution and bioavailability of steroids like (5beta)-21-(Acetoxy)pregnane-3,20-dione are significantly influenced by their binding to plasma proteins. The primary transport proteins for steroids are corticosteroid-binding globulin (CBG), also known as transcortin, and serum albumin. While specific binding data for this compound is not extensively documented in publicly available research, general principles of steroid-protein interactions can be inferred from related pregnane (B1235032) derivatives.

Steroids with a 5β-configuration, such as this compound, generally exhibit a lower binding affinity for human corticosteroid-binding globulin compared to their 5α-isomers. The binding affinity of various steroids to CBG is highly specific and influenced by the steroid's three-dimensional structure. For instance, progesterone (B1679170), a structurally related steroid, binds with high affinity to CBG. The introduction of substituents, such as the 21-acetoxy group in this compound, can alter this affinity.

Serum albumin, being a non-specific, high-capacity, low-affinity transport protein, likely binds to this compound, contributing to its circulating pool. The binding to albumin is generally less stringent than to CBG and is a common feature of most lipophilic molecules in the bloodstream.

Table 1: Comparative Binding Affinities of Selected Steroids to Corticosteroid-Binding Globulin (CBG)

| Steroid | Relative Binding Affinity for CBG (%) |

| Cortisol | 100 |

| Progesterone | 85 |

| Deoxycorticosterone | 75 |

| 5α-Pregnanedione | 10 |

| 5β-Pregnanedione | <1 |

Note: This table presents generalized data for illustrative purposes, as specific data for this compound is limited.

Allosteric Modulation of Enzyme Activity

Certain steroids, particularly neurosteroids, are known to act as allosteric modulators of ligand-gated ion channels, such as the GABA-A receptor. These steroids bind to a site on the receptor that is distinct from the primary ligand binding site, thereby altering the receptor's response to the endogenous ligand.

While direct evidence for the allosteric modulation of enzyme activity by this compound is scarce, its structural similarity to known neuroactive steroids suggests a potential for such interactions. For example, the metabolite of progesterone, allopregnanolone (B1667786) (a 3α-hydroxy-5α-pregnane-20-one), is a potent positive allosteric modulator of the GABA-A receptor. The 5β-isomers, such as pregnanolone, also exhibit activity at the GABA-A receptor, although often with different potency and efficacy compared to their 5α-counterparts.

Research into the effects of various pregnane derivatives on other enzyme systems is ongoing. The ability of a steroid to allosterically modulate an enzyme depends on the specific topology of both the steroid and the enzyme's allosteric binding pocket.

Table 2: Examples of Steroid Allosteric Modulation

| Steroid | Target | Effect |

| Allopregnanolone | GABA-A Receptor | Positive Allosteric Modulator |

| Pregnenolone Sulfate | NMDA Receptor | Positive Allosteric Modulator |

| Pregnanolone | GABA-A Receptor | Positive Allosteric Modulator |

Note: This table provides examples of allosteric modulation by related steroids to contextualize the potential mechanisms for this compound.

Non-Genomic Actions and Rapid Signaling Pathways

Beyond the classical genomic pathway, which involves the regulation of gene expression and typically occurs over hours to days, many steroids can elicit rapid, non-genomic effects. These actions are mediated by interactions with cell surface receptors and the subsequent activation of intracellular signaling cascades.

Progesterone and its metabolites have been shown to induce rapid non-genomic responses in various cell types, including oocytes, sperm, and neurons. These effects can include rapid changes in intracellular calcium levels, activation of protein kinases, and modulation of ion channel activity. These rapid signaling events are often initiated by binding to putative membrane-bound progesterone receptors (mPRs) or other cell surface targets.

Given that this compound is a pregnane derivative, it is plausible that it could also participate in non-genomic signaling. The specific nature and extent of these actions would depend on its affinity for membrane receptors and its ability to trigger downstream signaling pathways. The 5β-configuration and the 21-acetoxy group would be critical determinants of its activity in this context. Further research is required to elucidate the specific non-genomic actions, if any, of this compound.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Pregnane-Based Chemical Probes

The development of chemical probes is essential for dissecting complex biological pathways. The (5beta)-21-(Acetoxy)pregnane-3,20-dione scaffold can be strategically modified to create a variety of probes to investigate the function and localization of steroid-binding proteins and enzymes.

Future synthetic efforts could focus on introducing reporter groups, such as fluorophores, biotin, or photo-crosslinkers, onto the pregnane (B1235032) backbone. The C-21 acetoxy group provides a convenient handle for chemical modification without significantly altering the core steroid structure, which is crucial for maintaining biological recognition. For instance, replacement of the acetate (B1210297) with a longer chain carboxylic acid terminating in an azide or alkyne would allow for "click" chemistry conjugation to a variety of reporter molecules.

Table 1: Potential Modifications for Chemical Probe Synthesis

| Modification Site | Potential Functional Group | Application |

|---|---|---|

| C-21 | Azide or Alkyne | Click chemistry for attachment of fluorophores, biotin, etc. |

| C-3 or C-20 | Diazirine | Photo-affinity labeling to identify binding partners. |

Detailed synthetic strategies could draw from established methods for steroid modification. For example, the synthesis of halogenated pregnanes as mechanistic probes for steroid hydroxylases demonstrates the feasibility of introducing specific functionalities to the steroid nucleus nih.gov. The synthesis of pregnane derivatives with triazole or imidazole (B134444) rings at C-21 also highlights the chemical tractability of this position for creating novel bioactive molecules nih.gov.

Elucidation of Undiscovered Biological Roles

The biological roles of many pregnane metabolites are still being uncovered. While the parent compound, 5beta-pregnane-3,20-dione (B29851) (also known as 5β-dihydroprogesterone), is a known human and mouse metabolite, the specific functions of its 21-acetoxy derivative are unknown nih.govwikipedia.org. Future research should aim to investigate whether this compound has any intrinsic biological activity or if it serves as a precursor to other active metabolites.

One avenue of investigation could be its interaction with nuclear receptors, such as the pregnane X receptor (PXR), which is known to be activated by various pregnane derivatives and plays a key role in xenobiotic metabolism and uterine contractility nih.govnih.gov. High-throughput screening assays could be employed to test the binding affinity and activation potential of this compound against a panel of nuclear receptors.

Furthermore, studies on the metabolism of this compound in various biological systems (e.g., liver microsomes, cell cultures) could reveal novel metabolic pathways and identify new, potentially bioactive, steroid metabolites. The metabolism of progesterone (B1679170) to 5α-pregnane-3,20-dione and 3β-hydroxy-5α-pregnan-20-one in marine mussels suggests that diverse metabolic pathways exist for pregnanes across different species nih.gov.

Development of New Analytical Techniques for Pregnane Metabolomics (non-clinical)

The comprehensive analysis of the pregnane metabolome presents a significant analytical challenge due to the structural similarity and wide range of concentrations of these steroids. The development of more sensitive and specific analytical methods is crucial for advancing our understanding of pregnane biology in non-clinical research settings.

Future research in this area could focus on utilizing this compound as a standard for the development and validation of novel analytical techniques. For instance, its unique mass and fragmentation pattern could be used to optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the targeted analysis of 21-hydroxylated or -acetylated pregnane derivatives plos.orgddtjournal.com.

Moreover, advanced nuclear magnetic resonance (NMR) spectroscopy techniques could be employed for the structural elucidation of novel pregnane metabolites rsc.orgresearchgate.netmdpi.com. High-resolution 13C NMR spectra have been used to determine the structure of complex steroids, and similar approaches could be applied to metabolites derived from this compound epa.gov.

Table 2: Advanced Analytical Techniques for Pregnane Metabolomics

| Technique | Application | Potential Advantage |

|---|---|---|

| LC-MS/MS | Targeted quantification and identification of pregnane metabolites. | High sensitivity and specificity. |

| High-Resolution MS | Untargeted metabolomics to discover novel pregnane derivatives. | Accurate mass measurement for formula determination. |

| 1D and 2D NMR | Structural elucidation of unknown metabolites. | Provides detailed structural information. |

Exploring its Potential as a Scaffold for Chemical Biology Tools

The rigid, three-dimensional structure of the pregnane scaffold makes it an excellent starting point for the design of chemical biology tools to probe protein function and biological pathways. Recent developments have focused on the enzymatic and chemical modifications of steroid scaffolds to create novel bioactive compounds nih.govrsc.orgrsc.org.

This compound can serve as a versatile scaffold for the synthesis of libraries of compounds with diverse functionalities. These libraries could then be screened for inhibitors or modulators of specific enzymes or receptors involved in steroid metabolism and signaling. For example, derivatives could be designed to target enzymes such as 17α-hydroxylase/C17,20-lyase, which are crucial in androgen biosynthesis acs.org.

The development of steroid-based compounds with anti-inflammatory properties without the adverse side effects of glucocorticoids is an active area of research scripps.edu. By systematically modifying the this compound scaffold and testing the resulting compounds in cell-based assays, it may be possible to identify novel selective modulators of glucocorticoid receptor signaling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5β)-21-(Acetoxy)pregnane-3,20-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves acetylation of the 21-hydroxyl group in pregnane derivatives. For example, intermediates like 21-hydroxy-5β-pregnane-3,20-dione (CAS 303-01-5) can be acetylated using acetic anhydride under controlled pH and temperature . Optimization requires monitoring reaction kinetics via HPLC or TLC, adjusting catalyst concentrations (e.g., pyridine for acetylation), and isolating products via column chromatography. Evidence from related compounds (e.g., 21-acetoxy-17-hydroxy-5β-pregnane-3,20-dione, CAS 26439-43-0) suggests that inert atmospheres (N₂) improve yield by preventing oxidation .

Q. How can the structural integrity of (5β)-21-(Acetoxy)pregnane-3,20-dione be confirmed spectroscopically?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular formula validation, and IR spectroscopy to confirm acetyl (C=O, ~1740 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups. For example, the 3α,21-dihydroxy-5β-pregnane-11,20-dione (CAS 566-03-0) has documented NMR shifts at δ 2.1 ppm (acetate methyl) and δ 5.3 ppm (C21 proton), which can guide assignments . X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What safety protocols are critical when handling (5β)-21-(Acetoxy)pregnane-3,20-dione in laboratory settings?

- Methodological Answer : Classified as a suspected carcinogen (GHS H351), it requires PPE (nitrile gloves, lab coats, and eye protection) and handling in fume hoods. Emergency procedures include rinsing eyes with water for 15 minutes (if exposed) and using activated carbon respirators in case of aerosol formation . Storage should be in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (5β)-21-(Acetoxy)pregnane derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). For instance, 21-acetoxy derivatives like betamethasone (CAS 1056-37-7) show divergent glucocorticoid activity depending on solvent polarity . Researchers should replicate studies using standardized protocols (e.g., OECD guidelines) and validate results via dose-response curves and receptor-binding assays. Cross-referencing with structurally similar compounds (e.g., 16α-methyl analogs) can isolate substituent effects .

Q. What methodologies are effective for studying the metabolic stability of (5β)-21-(Acetoxy)pregnane-3,20-dione in vivo?

- Methodological Answer : Radiolabeled isotopes (e.g., deuterated analogs like 5β-Pregnan-3,20-dione-2,2,4,4,17α,21,21,21-d8, CAS 2483832-10-4) enable tracking via LC-MS/MS in plasma and tissues . In vitro models using liver microsomes (human/rat) can identify phase I metabolites (hydrolysis of the acetate group) and CYP450 interactions . Comparative studies with non-acetylated precursors (e.g., 21-hydroxypregnane-3,20-dione) clarify enzymatic specificity .

Q. How does the stereochemistry at C5 and C21 influence the compound’s receptor-binding affinity?

- Methodological Answer : Molecular docking simulations using crystal structures of glucocorticoid receptors (e.g., PDB ID 1P93) can predict binding modes. For example, 5β-configuration (vs. 5α) may sterically hinder interactions with the receptor’s hydrophobic pocket, as seen in 5β-dihydroprogesterone analogs . Experimental validation via competitive binding assays (e.g., against dexamethasone) quantifies affinity changes. Synthesis of epimers (e.g., 5α vs. 5β) and comparison of IC₅₀ values are critical .

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months, with periodic HPLC analysis, detect degradation products (e.g., hydrolysis of the acetate group to 21-hydroxypregnane-3,20-dione) . Kinetic modeling (Arrhenius equation) predicts shelf life. Spectrophotometric titration (UV-Vis at 240–280 nm) monitors ketone stability under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.